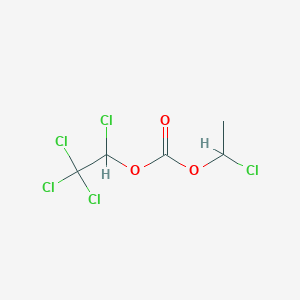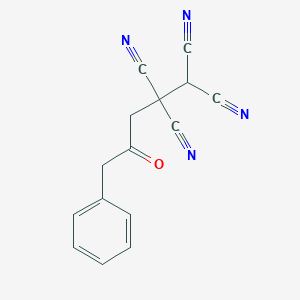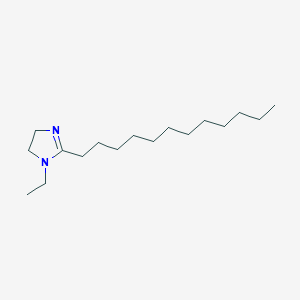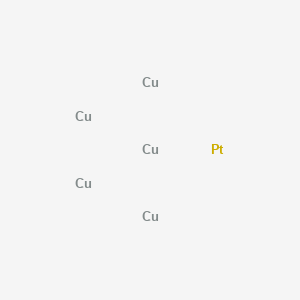
Copper;platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;platinum is a bimetallic compound that combines the properties of both copper and platinum. Copper is known for its excellent electrical and thermal conductivity, while platinum is renowned for its catalytic properties and resistance to corrosion. The combination of these two metals results in a compound with unique physical and chemical characteristics, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Copper;platinum can be synthesized through various methods, including co-precipitation, chemical reduction, and electrochemical deposition. One common method involves the reduction of copper and platinum salts in the presence of a reducing agent such as hydrazine or sodium borohydride. The reaction conditions, such as temperature, pH, and concentration of the reactants, play a crucial role in determining the size and distribution of the resulting nanoparticles.
Industrial Production Methods: In industrial settings, this compound is often produced through electroplating, where a copper substrate is coated with a thin layer of platinum. This process involves the use of an electrolyte solution containing copper and platinum ions, and the application of an electric current to deposit the metals onto the substrate. The quality of the electroplated layer depends on factors such as the composition of the electrolyte, the current density, and the duration of the plating process .
化学反応の分析
Types of Reactions: Copper;platinum undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with oxygen to form copper oxide and platinum oxide. In reduction reactions, this compound can be reduced to its metallic form using hydrogen gas or other reducing agents.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, hydrogen, and various acids and bases. The reaction conditions, such as temperature and pressure, can significantly influence the reaction rates and the nature of the products formed.
Major Products Formed: The major products formed from the reactions of this compound include copper oxide, platinum oxide, and various copper and platinum salts. These products have distinct properties and can be used in different applications, such as catalysis and material science .
科学的研究の応用
Copper;platinum has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions. In biology and medicine, this compound nanoparticles are explored for their antimicrobial properties and potential use in drug delivery systems. In industry, this compound is used in the production of electronic components, sensors, and fuel cells .
作用機序
The mechanism of action of copper;platinum involves its ability to facilitate electron transfer reactions. In catalytic processes, this compound acts as a catalyst by providing active sites for the reactants to interact, thereby lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants .
類似化合物との比較
Copper;platinum can be compared with other bimetallic compounds such as copper;gold, platinum;palladium, and copper;silver. Each of these compounds has unique properties that make them suitable for specific applications. For example, copper;gold is known for its excellent electrical conductivity and biocompatibility, making it useful in medical devices. Platinum;palladium is highly effective in catalytic applications due to its superior catalytic activity. Copper;silver, on the other hand, is valued for its antimicrobial properties .
Conclusion
This compound is a versatile compound with a wide range of applications in science and industry. Its unique combination of properties makes it valuable in catalysis, electronics, medicine, and more. Understanding its preparation methods, chemical reactions, and mechanisms of action can help in developing new and innovative applications for this compound.
特性
CAS番号 |
116391-73-2 |
|---|---|
分子式 |
Cu5Pt |
分子量 |
512.8 g/mol |
IUPAC名 |
copper;platinum |
InChI |
InChI=1S/5Cu.Pt |
InChIキー |
QWSGLNSEIOTPNE-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


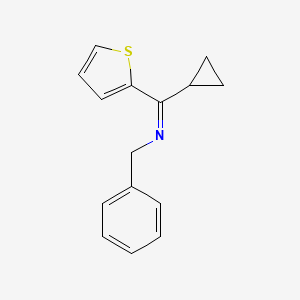
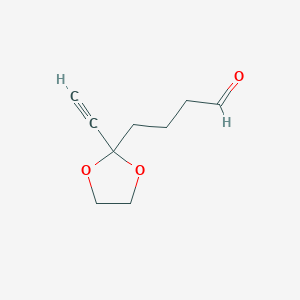
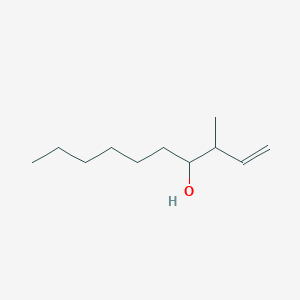
![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)

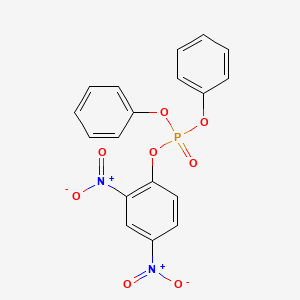
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)

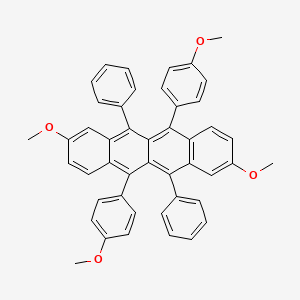

![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
